Tocinoic acid

Description

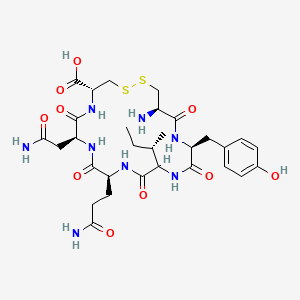

Structure

3D Structure

Properties

IUPAC Name |

(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44N8O10S2/c1-3-14(2)24-29(46)34-18(8-9-22(32)40)26(43)36-20(11-23(33)41)27(44)37-21(30(47)48)13-50-49-12-17(31)25(42)35-19(28(45)38-24)10-15-4-6-16(39)7-5-15/h4-7,14,17-21,24,39H,3,8-13,31H2,1-2H3,(H2,32,40)(H2,33,41)(H,34,46)(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,47,48)/t14-,17-,18-,19-,20-,21-,24?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRWUGOBSKHPTA-LYZHYIKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)O)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)O)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44N8O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40955883 | |

| Record name | 19-Amino-13-(butan-2-yl)-6,9,12,15,18-pentahydroxy-7-(2-hydroxy-2-iminoethyl)-10-(3-hydroxy-3-iminopropyl)-16-[(4-hydroxyphenyl)methyl]-1,2-dithia-5,8,11,14,17-pentaazacycloicosa-5,8,11,14,17-pentaene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

740.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34330-23-9 | |

| Record name | Tocinoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034330239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19-Amino-13-(butan-2-yl)-6,9,12,15,18-pentahydroxy-7-(2-hydroxy-2-iminoethyl)-10-(3-hydroxy-3-iminopropyl)-16-[(4-hydroxyphenyl)methyl]-1,2-dithia-5,8,11,14,17-pentaazacycloicosa-5,8,11,14,17-pentaene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Strategies for Tocinoic Acid and Its Analogs

Solution-Phase Synthetic Methodologies for Tocinoic Acid

Solution-phase synthesis, a classical approach in peptide chemistry, has been successfully applied to the preparation of tocinoic acid. nih.gov This method involves the stepwise coupling of amino acids in a homogenous solution, with purification of intermediates at each stage. ekb.eg

One of the early and notable solution-phase syntheses of tocinoic acid utilized the stepwise p-nitrophenyl ester method. researchgate.netacs.org In this approach, protected amino acids are sequentially added to build the linear hexapeptide chain. The protected intermediate, Z-Cys(Bzl)-Tyr-Ile-Gln-Asn-Cys(Bzl)-ONB, is assembled, and subsequently, all protecting groups are removed. This is achieved through the use of sodium in liquid ammonia. acs.org The resulting reduced peptide is then converted to tocinoic acid via an oxidation step, followed by purification using techniques such as partition chromatography and gel filtration. acs.org

While effective, solution-phase synthesis can be a laborious process requiring the isolation and characterization of each intermediate peptide fragment. nih.gov Despite this, it remains a valuable strategy, particularly for large-scale synthesis and for the preparation of complex peptides where solid-phase methods might be less suitable.

Solid-Phase Peptide Synthesis Approaches for Tocinoic Acid

Solid-phase peptide synthesis (SPPS), pioneered by Robert Bruce Merrifield, offers a more streamlined and automatable alternative to solution-phase methods. wikipedia.orgbeilstein-journals.org In SPPS, the peptide chain is assembled on an insoluble polymer resin, which simplifies the purification process as excess reagents and by-products can be removed by simple filtration and washing. bachem.com This technique has been extensively optimized for the synthesis of tocinoic acid and its derivatives. nih.gov

The general workflow of SPPS involves anchoring the C-terminal amino acid to the resin, followed by cycles of Nα-protecting group removal and coupling of the subsequent protected amino acid. bachem.com This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and side-chain protecting groups are removed. beilstein-journals.org

Optimization of Resin Selection and Protecting Group Strategies (e.g., Boc, Fmoc)

The choice of resin and protecting groups is critical for the successful solid-phase synthesis of tocinoic acid. researchgate.netnih.gov Both tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategies have been employed. researchgate.netnih.gov The Fmoc/tBu strategy is widely used due to its milder deprotection conditions. beilstein-journals.orgiris-biotech.de

Resin Selection: Several polystyrene-based resins have been investigated for tocinoic acid synthesis. Studies have compared conventional chloromethylated resins with those having acid-labile linkers. researchgate.netnih.gov Research has shown that the 2-chlorotrityl chloride resin often provides the highest yields and offers advantages in terms of speed and convenience. researchgate.netnih.gov SASRIN resin has also been utilized in conjunction with the Fmoc strategy. researchgate.netnih.gov

Protecting Group Strategies: The selection of appropriate side-chain protecting groups is crucial to prevent unwanted side reactions. google.com For the cysteine residues that will form the disulfide bridge, protecting groups such as benzyl (B1604629) (Bzl) and trityl (Trt) have been used. researchgate.netnih.gov The use of trityl for cysteine side-chain protection has been explored as an alternative to benzyl. researchgate.netnih.gov For other trifunctional amino acids like tyrosine, protecting groups such as tert-butyl (tBu) are common. researchgate.netnih.gov The compatibility of these protecting groups with the chosen Nα-protecting group (Boc or Fmoc) and the cleavage conditions is a key consideration. iris-biotech.de

| Protecting Group Strategy | Nα-Protection | Side-Chain Protection (Examples) | Resin (Examples) | Key Features |

| Boc | Boc (tert-butyloxycarbonyl) | Bzl (benzyl) for Cys | Polystyrene, Chloromethylated resin | Requires strong acid (e.g., HF) for final cleavage. |

| Fmoc | Fmoc (9-fluorenylmethyloxycarbonyl) | Trt (trityl) for Cys, tBu (tert-butyl) for Tyr | 2-Chlorotrityl chloride, SASRIN | Milder deprotection conditions (piperidine). |

Formation of the Disulfide Bridge: Oxidation and Cyclization Techniques

The formation of the intramolecular disulfide bridge is the key step in the cyclization of the linear peptide precursor to form tocinoic acid. researchgate.net This oxidative process is typically performed after the linear peptide has been assembled and cleaved from the solid support, although on-resin cyclization methods also exist. capes.gov.br

The process begins with the deprotection of the thiol groups of the two cysteine residues. creative-proteomics.com In solution, the reduced peptide is then subjected to an oxidizing agent to facilitate the formation of the disulfide bond. nih.gov A common method involves oxidation with potassium ferricyanide (B76249) (K3Fe(CN)6) in an aqueous solution. chemicalbook.com Air oxidation can also be employed. The reaction conditions, such as pH and concentration, are carefully controlled to favor intramolecular cyclization over intermolecular oligomerization.

The formation of the disulfide bond is a reversible process and can be influenced by the presence of other thiols, such as glutathione (B108866). nih.govacs.org The study of thiol-disulfide interchange is important for understanding the stability and potential side reactions during synthesis and formulation. nih.gov

Synthesis of Deaminotocinoic Acid and Other Structural Derivatives

Deaminotocinoic acid, an analog where the N-terminal cysteine is replaced by β-mercaptopropionic acid, has also been synthesized using similar strategies. researchgate.netacs.org Both solution-phase and solid-phase methods have been successfully applied. acs.org5z.com In the solution-phase synthesis, the protected β-mercaptopropionic acid is coupled to the N-terminus of the growing peptide chain. researchgate.net

The synthesis of other structural derivatives, such as [4-Serine]tocinoic acid and its deamino analog, has also been reported. researchgate.net These syntheses often follow the established stepwise active ester method in solution or SPPS protocols, with the incorporation of the desired modified amino acid at the appropriate position in the sequence. researchgate.net These derivatives are valuable for structure-activity relationship studies.

Fragment Condensation Techniques Utilizing Tocinoic Acid as a Precursor

Tocinoic acid can serve as a key intermediate in the synthesis of larger peptides, most notably oxytocin (B344502) and its analogs, through a strategy known as fragment condensation. researchgate.net In this approach, the pre-synthesized and cyclized tocinoic acid, with its N-terminus protected (e.g., with Boc or Fmoc), is coupled to a C-terminal tripeptide amide, such as prolyl-leucyl-glycine amide. researchgate.netnih.gov

Site-Selective Modifications and Bioconjugation Approaches in Peptide Engineering

The ability to perform site-selective modifications on tocinoic acid is crucial for developing peptide conjugates with novel properties. researchgate.net These modifications often target specific amino acid side chains, such as the phenolic ring of tyrosine. nih.govgoogle.com

One approach involves the use of diazonium reagents, such as 4-formylbenzenediazonium hexafluorophosphate (B91526) (FBDP), for tyrosine-selective modification. nih.gov This reagent can introduce a bioorthogonal aldehyde tag onto the tyrosine residue of tocinoic acid. nih.gov The reaction proceeds under mild, aqueous conditions and allows for subsequent ligation with molecules containing oxime or hydrazide functionalities. nih.gov

Another method for tyrosine modification utilizes a class of cyclic diazodicarboxamides that react selectively with the phenolic side chain through an Ene-like reaction. google.com This aqueous tyrosine ligation is compatible with a broad pH range and expands the toolkit for creating peptide conjugates. google.com These site-selective modification techniques are powerful tools for peptide engineering, enabling the attachment of labels, drugs, or other moieties to create sophisticated bioconjugates. google.com

Molecular Structure, Conformational Analysis, and Structure Activity Relationships of Tocinoic Acid

Primary and Cyclic Disulfide Topologies of Tocinoic Acid

Tocinoic acid is chemically defined as cysteinyl-tyrosyl-isoleucyl-glutaminyl-asparaginyl-cysteine. acs.org The defining feature of its primary structure is the disulfide bond between the two cysteine residues, which creates a cyclic topology.

Characterization of the 20-Membered Cyclic Disulfide Ring

The cyclization of tocinoic acid via a disulfide bridge between the cysteine residues at positions 1 and 6 results in a 20-membered ring. acs.orgresearchgate.netmalariaworld.org This ring structure is a fundamental characteristic of the tocin family of peptides, to which oxytocin (B344502) belongs. acs.org The precise size of this ring is crucial for its biological function. annualreviews.org Studies have shown that altering the ring size by even a single methylene (B1212753) group can significantly reduce its oxytocic activity. annualreviews.org The formation and cleavage of such disulfide bonds are critical for the native conformation and function of many proteins and are catalyzed by protein disulfide isomerases (PDIs). malariaworld.org

Conformational Studies of Tocinoic Acid

The three-dimensional conformation of tocinoic acid in solution has been a subject of detailed investigation, primarily using spectroscopic techniques. These studies have revealed specific structural motifs that are important for its biological recognition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in determining the conformation of tocinoic acid. researchgate.net Detailed 1H, 13C, and 15N NMR studies have been employed to analyze its structure in solution. researchgate.net These experiments provide information on the spatial proximity of different atoms within the molecule, allowing for the reconstruction of its three-dimensional shape. nih.govuzh.ch By comparing the NMR data of tocinoic acid with that of the tocin ring within the intact oxytocin molecule, researchers can deduce the influence of the C-terminal tripeptide on the ring's conformation. researchgate.net Such studies have confirmed the presence of specific secondary structures, like beta-turns, within the cyclic moiety. researchgate.net

Structure-Activity Relationship (SAR) Investigations of Tocinoic Acid Analogs

Structure-activity relationship (SAR) studies involve synthesizing and testing analogs of a lead compound to understand which parts of the molecule are essential for its biological activity. drugdesign.org For tocinoic acid, SAR investigations have provided valuable insights into the structural requirements for its biological effects.

For instance, the deamino analog of tocinoic acid, where the N-terminal amino group is removed, exhibits significantly higher oxytocic activity than tocinoic acid itself. acs.org This suggests that the free amino group is not essential and may even be slightly detrimental to this specific activity. Conversely, tocinoic acid itself showed no significant effect on grooming behavior in rats at certain doses, unlike the full oxytocin molecule, indicating the importance of the tripeptide tail for some of oxytocin's central effects. nih.gov

Further studies on analogs have explored the importance of specific amino acid residues within the ring. For example, replacing certain amino acids or modifying their side chains can lead to changes in activity, providing a clearer picture of the pharmacophore—the essential features required for biological activity.

| Compound/Analog | Modification | Observed Activity/Finding | Reference |

| Tocinoic Acid | Ring of oxytocin | Possesses low oxytocic activity (0.2-0.3 unit/mg) and no avian vasodepressor activity. acs.orgresearchgate.net | acs.orgresearchgate.net |

| Deaminotocinoic Acid | N-terminal amino group removed from Tocinoic Acid | Shows increased oxytocic activity (3.7 ± 0.3 units/mg) compared to Tocinoic Acid. acs.orgresearchgate.net | acs.orgresearchgate.net |

| Oxytocin | Tocinoic acid with a C-terminal tripeptide | Induces maternal behavior; the ring structure (tocinoic acid) is sufficient for this effect. cambridge.org | cambridge.org |

| Tocinoic Acid | Ring structure of oxytocin | Had no significant effect on grooming behavior in rats at the tested dose. nih.gov | nih.gov |

| Tocinamide | Amide of Tocinoic Acid | Inhibited MSH secretion from isolated pituitary glands of various species. oup.com | oup.com |

Impact of Amino Acid Substitutions on Receptor Binding Profiles

The substitution of amino acids within the tocinoic acid ring, particularly the cysteine residues, significantly alters its interaction with receptors. The replacement of one or both cysteine residues with penicillamine (B1679230) (Pen), an amino acid analog, has been a key strategy in studying the structure-activity relationships of tocinoic acid derivatives. nih.gov Penicillamine is structurally similar to cysteine but contains two methyl groups on the β-carbon. This substitution can induce conformational constraints and alter the electronic properties of the disulfide bridge, thereby impacting how the molecule binds to its target receptor. These substitutions are fundamental in converting the molecule's activity from agonistic to antagonistic, demonstrating the critical role of the Cys-1 and Cys-6 positions in defining the receptor binding profile. nih.gov

Correlation between Structural Modifications and Modulatory Capacity

A direct correlation exists between specific structural modifications of tocinoic acid and its capacity to modulate receptor activity. The primary ring structure of tocinoic acid itself serves as a modulator of oxytocin receptor activity. wikipedia.org Further modifications, especially at position 1, have been shown to dramatically shift its functional properties.

For instance, the introduction of β,β-dimethyl groups at the β-mercaptopropionic acid in position 1 transforms the molecule into a potent inhibitor of oxytocin's uterine activity. nih.gov The analog [1-β,β-dimethyl-β-mercaptopropionic acid] tocinoic acid (dPen¹TA) is a strong inhibitor. nih.gov This inhibitory effect is even more pronounced when penicillamine is also substituted at position 6, as seen in [1-β,β-dimethyl-β-mercaptopropionic acid, 6-penicillamine] tocinoic acid (dPen¹Pen⁶TA). nih.gov Conversely, a selective substitution at only position 6 with penicillamine, yielding [1-β-mercaptopropionic acid, 6-penicillamine] tocinoic acid (dPen⁶TA), results in a compound that acts as a mild agonist. nih.gov This demonstrates that the location and nature of the structural modification are critical determinants of the molecule's modulatory capacity, dictating whether it will act as an agonist or an antagonist.

SAR of Tocinoic Acid Derivatives (e.g., penicillamine analogs)

The structure-activity relationships (SAR) of tocinoic acid have been extensively explored through the synthesis and biological evaluation of its derivatives, particularly those involving penicillamine substitutions. nih.gov These studies aim to create analogs with enhanced inhibitory properties against oxytocin. The substitution of cysteine with penicillamine alters the conformational flexibility of the peptide backbone and the disulfide bridge, leading to profound changes in biological activity.

Research has focused on analogs where penicillamine replaces cysteine at position 1, position 6, or both. nih.gov The biological activities of these analogs have been assayed, particularly for their effect on the uterine activity of oxytocin. nih.gov The results highlight that modifications at the first position are crucial for conferring strong inhibitory properties. nih.gov

The table below summarizes the findings from studies on key penicillamine analogs of tocinoic acid.

| Analog Name | Structural Modification | Biological Activity | pA₂ Value* | Citation |

| dPen¹TA | Has a β,β-dimethyl-β-mercaptopropionic acid in position 1. | Strong Inhibitor | 7.1 | nih.gov |

| dPen⁶TA | Has a penicillamine in position 6. | Mild Agonist | - | nih.gov |

| dPen¹Pen⁶TA | Has a β,β-dimethyl-β-mercaptopropionic acid in position 1 and a penicillamine in position 6. | Strong Inhibitor | 7.8 | nih.gov |

*The pA₂ value is a measure of the potency of an antagonist; a higher value indicates greater potency.

These findings underscore the importance of the gem-dimethyl groups at the β-carbon of residue 1 for potent antagonist activity at the oxytocin receptor. nih.gov The enhanced inhibitory potency of dPen¹Pen⁶TA compared to dPen¹TA suggests that the additional substitution at position 6 further refines the molecule's conformation for optimal receptor antagonism. nih.gov

Biochemical and Cellular Mechanisms Mediated by Tocinoic Acid

Mechanisms of Oxytocin (B344502) Receptor Antagonism by Tocinoic Acid

Tocinoic acid is utilized in scientific research as a peptide oxytocin receptor antagonist. wikipedia.org Its antagonistic properties are central to its effects on various physiological processes.

Competitive Binding Dynamics at the Oxytocin Receptor

Tocinoic acid acts as a competitive inhibitor at the oxytocin receptor. nih.govscbt.com This means it vies with the endogenous ligand, oxytocin, for the same binding site on the receptor. The oxytocin receptor is a G protein-coupled receptor (GPCR) that, upon activation by oxytocin, initiates a cascade of intracellular signaling events. frontiersin.org Studies have shown that tocinoic acid can displace the binding of oxytocin to its receptor in a concentration-dependent manner. nih.gov However, in some specific tissues, such as the porcine tunica albuginea, epididymis, and vas deferens, tocinoic acid was found to be ineffective in displacing radiolabeled oxytocin or vasopressin, suggesting tissue-specific differences in receptor pharmacology or the presence of receptor subtypes with varying affinities for tocinoic acid. nih.gov

The interaction of antagonists with the oxytocin receptor can be complex. For instance, the binding of oxytocin and vasopressin receptor agonists and antagonists to human uterine smooth muscle cells follows a specific order of potency, indicating a nuanced pharmacological profile for the receptor in this tissue. nih.gov

Downstream Cellular Signaling Perturbations Induced by Receptor Blockade

By blocking the oxytocin receptor, tocinoic acid prevents the initiation of the signaling cascade normally triggered by oxytocin. Activation of the oxytocin receptor typically leads to the activation of Gαq/11 proteins, which in turn stimulates phospholipase C (PLC). frontiersin.org This results in an increase in intracellular calcium concentrations ([Ca2+]i), a key event in processes like uterine muscle contraction. nih.gov Tocinoic acid's blockade of the receptor prevents this increase in intracellular calcium. nih.gov

Furthermore, oxytocin receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway and is linked to the transactivation of the epidermal growth factor receptor (EGFR). By antagonizing the receptor, tocinoic acid can disrupt these downstream pathways. For example, in the context of stress-induced visceral analgesia, the administration of tocinoic acid was found to block the analgesic effects induced by central corticotropin-releasing factor (CRF), suggesting that these effects are mediated through a downstream oxytocinergic pathway. nih.gov Similarly, tocinoic acid has been shown to attenuate the prosocial effects of MDMA ("ecstasy"), indicating that oxytocin receptor signaling is a crucial downstream mediator of these behavioral effects. researchgate.net Research also suggests an interaction between the cannabinoid and oxytocin systems in the regulation of food and water intake, with evidence pointing to CB1 receptors being located downstream from oxytocin receptors. nih.gov

Modulation of Cellular Redox Environment

Beyond its effects on the oxytocin receptor, tocinoic acid also plays a role in modulating the cellular redox environment, primarily through its interaction with thiols and specific cell surface enzymes.

Tocinoic Acid as a Cell-Impermeable Thiol Scavenger

Tocinoic acid is described as a cell-impermeable thiol scavenger. nih.gov This characteristic is due to its structure, which includes a disulfide bond. wikipedia.orgnih.gov Thiol-disulfide exchange is a chemical reaction where a thiolate anion attacks a sulfur atom of a disulfide bond. The high concentration of reduced glutathione (B108866) (GSH) within cells makes it challenging to measure the oxidation state of thiols with reagents that react stoichiometrically. thermofisher.com Tocinoic acid, being cell-impermeable, can be used to specifically target and interact with thiols on the cell surface without affecting the intracellular thiol pool. nih.govthermofisher.com This property makes it a useful tool for studying the role of extracellular thiol-disulfide exchange in various cellular processes.

Interaction with Cell Surface Protein Disulfide Isomerase (PDI)

Protein disulfide isomerase (PDI) is a multifunctional enzyme primarily located in the endoplasmic reticulum, where it catalyzes the formation, breakage, and rearrangement of disulfide bonds in proteins. malariaworld.orguniprot.org However, PDI is also found on the surface of various cell types, including lymphocytes, where it can act as a reductase, cleaving disulfide bonds of exofacial proteins. nih.govuniprot.orgresearchgate.net

Tocinoic acid is known to inhibit the activity of PDI. malariaworld.orgprotistology.jpasm.org This inhibition is thought to occur through its interaction with the thiol groups in the active site of PDI. However, it is important to note that the inhibitory effect of tocinoic acid on PDI may not be universal across all forms of the enzyme. For instance, a thermostable PDI from Bacillus subtilis was found to be unaffected by tocinoic acid. nih.gov

Influence on PDI Disulfide Reductase Activity and Subsequent Cellular Processes (e.g., T-cell migration)

The interaction of tocinoic acid with cell surface PDI has significant consequences for cellular functions that are dependent on the redox state of surface proteins. One prominent example is T-cell migration.

Galectin-9, a type of lectin, can bind to PDI on the surface of Th2 cells, leading to an increase in PDI's disulfide reductase activity at the plasma membrane. nih.gov This enhanced reductase activity is crucial for T-cell migration through the extracellular matrix. Research has demonstrated that the increased migration of T-cells mediated by galectin-9 can be reversed by the application of tocinoic acid. nih.govresearchgate.net This reversal occurs because tocinoic acid, acting as a thiol scavenger and PDI inhibitor, counteracts the PDI-dependent reduction of disulfide bonds in cell surface proteins like integrins, which are essential for cell adhesion and migration. nih.govresearchgate.netresearchgate.net Specifically, PDI has been shown to regulate the function of β1, β2, and β3 integrins. nih.govresearchgate.net

The table below summarizes the inhibitory effects of tocinoic acid and other PDI inhibitors on T-cell migration.

| Cell Type | Condition | Inhibitor | Effect on Migration | Reference |

| PhaRST6 cells | Galectin-9 enhanced | Tocinoic acid (0.03 mM) | Abrogated | researchgate.net |

| Th2 cells | Galectin-9 enhanced | Tocinoic acid (0.03 mM) | Abrogated | researchgate.net |

| PhaRST6 cells | Galectin-9 enhanced | Anti-PDI antibody | Abrogated | researchgate.net |

| Th2 cells | Galectin-9 enhanced | Anti-PDI antibody | Abrogated | researchgate.net |

| PhaRST6 cells | Galectin-9 enhanced | Bacitracin (3 mM) | Abrogated | researchgate.net |

| Th2 cells | Galectin-9 enhanced | Bacitracin (3 mM) | Abrogated | researchgate.net |

| PhaRST6 cells | Galectin-9 enhanced | DTNB (0.01 mM) | Abrogated | researchgate.net |

| Th2 cells | Galectin-9 enhanced | DTNB (0.01 mM) | Abrogated | researchgate.net |

Interestingly, while some studies highlight the role of PDI in T-cell function and its inhibition by tocinoic acid, other research did not find a role for PDI in the regulation of integrin-mediated T-cell adherence, as inhibitors like tocinoic acid did not interfere with this process under their experimental conditions. aai.org This suggests that the role of PDI and the effects of its inhibitors can be context-dependent, varying with the specific cellular process and experimental setup.

Investigation of Specific Cellular Responses to Tocinoic Acid

Tocinoic acid has been instrumental in elucidating the role of oxytocin systems in prosocial behaviors, particularly those induced by certain psychoactive compounds. Research in animal models has demonstrated that tocinoic acid can attenuate the prosocial effects of 3,4-methylenedioxymethamphetamine (MDMA). researchgate.netnih.gov In studies using male Wistar rats, a moderate dose of MDMA was shown to increase social interaction, specifically the amount of time spent in passive social contact, such as lying adjacent to each other. nih.gov This prosocial effect of MDMA is linked to the activation of oxytocin-containing neurons in the supraoptic and paraventricular nuclei of the hypothalamus and a subsequent increase in plasma oxytocin levels. researchgate.netnih.gov

When tocinoic acid was administered intracerebroventricularly (i.c.v.), it did not affect social behavior on its own. researchgate.netnih.gov However, it significantly attenuated the facilitation of social interaction produced by MDMA. researchgate.netnih.gov This suggests that the prosocial effects of MDMA are, at least in part, mediated by the action of oxytocin on its receptors in the brain. nih.gov

Further investigations have explored the interaction between the serotonin (B10506) and oxytocin systems. The 5-HT1A receptor agonist, 8-hydroxy-2-(di-n-propylamino)-tetralin (8-OH-DPAT), was found to increase social behavior in a manner similar to MDMA. researchgate.netnih.gov Notably, the prosocial effects of 8-OH-DPAT were also significantly attenuated by tocinoic acid. researchgate.netnih.gov These findings support the hypothesis that MDMA stimulates oxytocin release via 5-HT1A receptors, which in turn mediates the observed prosocial behaviors. researchgate.netnih.gov

While these studies highlight the utility of tocinoic acid as an oxytocin receptor antagonist in behavioral neuroscience, it is important to note some complexities. One study pointed out that the dose of tocinoic acid used might lead to non-specific blockade of vasopressin V1A receptors, given its potential functional activity at both oxytocin and vasopressin receptors. nih.gov This suggests that while tocinoic acid is a valuable tool, its effects should be interpreted with consideration of its potential cross-reactivity.

Table 1: Effect of Tocinoic Acid on MDMA- and 8-OH-DPAT-Induced Prosocial Behavior in Rats

| Treatment Group | Effect on Social Interaction | Attenuation by Tocinoic Acid | Primary Social Behavior Affected | Proposed Mediating Neuropetide |

| MDMA | Increased | Yes researchgate.netnih.gov | Adjacent Lying nih.gov | Oxytocin researchgate.netnih.gov |

| 8-OH-DPAT | Increased | Yes researchgate.netnih.gov | Adjacent Lying | Oxytocin researchgate.netnih.gov |

Tocinoic acid has been investigated for its ability to modulate secretory pathways, particularly the release of melanocyte-stimulating hormone (MSH) from the pituitary gland. nih.gov Early in vitro studies demonstrated that tocinoic acid possesses MSH release-inhibiting factor (MIF) activity. nih.gov Specifically, it was shown to inhibit the release of MSH from the rat pituitary.

The regulation of MSH secretion is complex, involving both releasing and inhibiting factors. oup.com The pars intermedia of the pituitary, responsible for MSH secretion, is under a tonic inhibitory control by the hypothalamus. oup.com Tocinoic acid, as the ring structure of oxytocin, was compared to the C-terminal tripeptide of oxytocin, Pro-Leu-Gly-NH2, for their respective MSH release-inhibiting activities. nih.gov These studies contributed to the understanding that different fragments of the oxytocin molecule could have distinct biological activities.

However, the role of tocinoic acid as a physiological regulator of MSH release is not definitively established, and some studies have reported conflicting findings. For instance, some researchers found that tocinoic acid was devoid of MSH-RIF activity in the intact rat. rsc.org Other studies in different species, such as the lizard Anolis carolinensis, also failed to observe an effect of tocinoic acid on MSH secretion. oup.com

In contrast, studies on prolactin release from cultured anterior pituitary cells found that tocinoic acid, along with pressinoic acid and oxytocin free acid, exhibited very low or no prolactin-releasing activity. nih.gov This is in stark contrast to oxytocin and arginine vasotocin (B1584283), which showed the highest prolactin-releasing activity. nih.gov This suggests a high degree of structural specificity for the interaction with the receptors mediating prolactin release.

Table 2: Comparative Activity of Tocinoic Acid and Related Peptides on Hormone Release

| Peptide | MSH Release Inhibition (in vitro, rat) | Prolactin Release (in vitro, rat) |

| Tocinoic Acid | Inhibitory | Very Low / No Activity nih.gov |

| Oxytocin | No inhibitory activity rsc.org | High Activity nih.gov |

| Pressinoic Acid | No inhibitory activity rsc.org | Very Low / No Activity nih.gov |

| Arginine Vasotocin | - | High Activity nih.gov |

| Pro-Leu-Gly-NH2 | Inhibitory nih.gov | - |

The biological activity of tocinoic acid has been compared to that of its parent molecule, oxytocin, in various pharmacological assays. A key area of investigation has been its effect on smooth muscle contraction, a hallmark of oxytocin's activity.

In studies assessing avian vasodepressor activity, a classic bioassay for oxytocin-like effects, deamino-oxytocinoic acid (a derivative of tocinoic acid) was found to possess approximately 8.6 units/mg of activity. acs.org In contrast, oxytocinoic acid itself was reported to have no detectable avian vasodepressor activity. acs.org This is a significant finding, as it indicates that the ring structure of oxytocin alone is not sufficient to elicit this particular biological response and that modifications, such as deamination, can confer some activity. Other research has also noted that the ring moiety of oxytocin has no detectable avian vasodepressor activity. researchgate.net

Furthermore, studies on the gut motility of the earthworm Eisenia foetida showed that while oxytocin and vasotocin stimulated spontaneous contractions, tocinoic acid did not have any effect. capes.gov.br This again highlights the structural requirements for biological activity, suggesting that the C-terminal tripeptide portion of oxytocin is crucial for its effects in this system.

Conversely, when tested on isolated rat uterine preparations, tocinoic acid did cause spontaneous contractions, although its potency was less than that of oxytocin, vasotocin, and vasopressins. capes.gov.br This indicates that tocinoic acid can interact with oxytocin receptors in mammalian uterine tissue to some extent, albeit with lower efficacy than the full hormone.

These findings collectively demonstrate that while tocinoic acid forms the structural core of oxytocin, its intrinsic biological activities are highly dependent on the specific biological system and endpoint being measured. It generally exhibits low or no activity compared to oxytocin, but it can act as an antagonist or a weak partial agonist in different contexts.

Table 3: Biological Activities of Tocinoic Acid and Related Compounds

| Compound | Avian Vasodepressor Activity (units/mg) | Earthworm Gut Motility | Rat Uterine Contraction |

| Tocinoic Acid | None Detected acs.org | No Effect capes.gov.br | Active capes.gov.br |

| Oxytocin | ~500 | Stimulatory capes.gov.br | Active capes.gov.br |

| Deamino-oxytocinoic acid | ~8.6 acs.org | - | - |

| Vasotocin | - | Stimulatory capes.gov.br | Active capes.gov.br |

Investigative Applications of Tocinoic Acid in Preclinical and Animal Models

Utilization in Neuropharmacological Research to Probe Oxytocin (B344502) Receptor Function

Tocinoic acid is widely employed in neuropharmacological studies to investigate the specific functions mediated by the oxytocin receptor. As an OTR antagonist, it allows researchers to block the receptor and observe the resulting physiological or behavioral changes, thereby inferring the receptor's role.

A significant area of this research involves studies on the prosocial effects of 3,4-methylenedioxymethamphetamine (MDMA). Research in rat models has shown that MDMA administration increases social interaction, an effect linked to the activation of oxytocin-containing neurons and a rise in plasma oxytocin levels. researchgate.netnih.gov When Tocinoic acid is administered, it significantly weakens the MDMA-induced increase in social behavior. researchgate.netnih.gov This finding provides strong evidence that the prosocial effects of MDMA are, at least in part, mediated through the activation of oxytocin receptors. researchgate.net

| Research Area | Model | Compound Tested | Effect of Compound | Effect of Tocinoic Acid | Implication for OTR Function |

| Prosocial Behavior | Rat | MDMA | Increased social interaction | Attenuated the increase in social interaction researchgate.netnih.gov | OTR activation is crucial for MDMA's prosocial effects. researchgate.net |

| Prosocial Behavior | Rat | 8-OH-DPAT (5-HT1A agonist) | Increased social interaction | Attenuated the increase in social interaction researchgate.netnih.gov | OTR is a downstream target in 5-HT1A-mediated prosocial behavior. researchgate.net |

Role in Elucidating Social Behavior Circuitry and Neuromodulation

By selectively blocking oxytocin receptors, Tocinoic acid helps researchers map the neural circuits and understand the neuromodulatory pathways that govern social behaviors. When administered directly into the brain (intracerebroventricularly), Tocinoic acid has been found to block the prosocial behaviors induced by substances like MDMA, without affecting baseline social interaction on its own. wikipedia.orgresearchgate.net This specificity makes it an excellent tool for isolating the oxytocin-dependent components of complex social behaviors.

The brain's oxytocin system originates primarily in the paraventricular (PVN) and supraoptic (SON) nuclei of the hypothalamus and projects to various limbic regions critical for emotion and social processing. frontiersin.org The use of antagonists like Tocinoic acid in conjunction with neuroactive drugs helps to confirm that the behavioral outputs are indeed a result of activating this specific neuromodulatory pathway. For instance, the ability of Tocinoic acid to block the effects of both MDMA and 5-HT1A agonists on social affiliation points to the oxytocin system as a critical downstream modulator in the circuitry that translates serotonergic activation into prosocial behavior. researchgate.net

In sheep, infusions of Tocinoic acid's parent structure, oxytocin, into the brain induced maternal behavior, demonstrating the role of central oxytocin pathways in this fundamental social bond. researchgate.net While not a direct use of Tocinoic acid, this highlights the type of pathway that Tocinoic acid can be used to probe and block, thereby clarifying the necessity of OTR activation within specific brain circuits for the expression of social behaviors.

| Behavioral Paradigm | Key Finding with Tocinoic Acid | Implication for Social Circuitry |

| MDMA-Induced Sociability | Intracerebroventricular Tocinoic acid attenuates MDMA's prosocial effects. wikipedia.orgresearchgate.net | Confirms the involvement of central OTR in the neural circuit mediating MDMA's effects on social affiliation. |

| 5-HT1A-Mediated Sociability | Tocinoic acid blocks the prosocial effects of the 5-HT1A agonist 8-OH-DPAT. researchgate.net | Establishes the oxytocin system as a downstream neuromodulator in the 5-HT pathway for social behavior. researchgate.net |

Application in Immunological Studies: Modulating Cell Migration and Function

Beyond neuropharmacology, Tocinoic acid has found applications in immunology, particularly in studies of cell migration. Research has identified it as a cell-impermeable thiol scavenger. pnas.orgpnas.org This property has been utilized to investigate the mechanisms underlying T-cell migration.

In one key study, the protein galectin-9 was found to enhance the migration of Th2 T-cells through an extracellular matrix. pnas.orgresearchgate.net This effect was shown to be dependent on galectin-9's interaction with protein disulfide isomerase (PDI) on the T-cell surface, which alters the local redox environment. pnas.org The administration of Tocinoic acid reversed the galectin-9-mediated increase in T-cell migration. pnas.orgpnas.orgresearchgate.net This demonstrates that the pro-migratory effect of galectin-9 is dependent on a redox mechanism involving cell surface thiols, which can be inhibited by Tocinoic acid.

This application showcases a role for Tocinoic acid outside of its function as an OTR antagonist, using its chemical properties to probe fundamental cellular processes like migration.

| Cell Type | Condition | Effect of Galectin-9 | Effect of Tocinoic Acid | Mechanism |

| PhaRST6 and Th2 T-cells | In vitro migration assay | Enhanced cell migration through Matrigel | Abrogated the enhanced migration pnas.orgpnas.orgresearchgate.net | As a thiol scavenger, Tocinoic acid reverses the PDI-dependent redox changes that facilitate migration. pnas.org |

Use as a Pharmacological Tool to Delineate Peptide Hormone Pathways

Tocinoic acid is a valuable pharmacological tool for delineating the pathways of peptide hormones, primarily by confirming the involvement of the oxytocin receptor in a given physiological response. wikipedia.orgplos.org Since many peptide hormones can have overlapping effects or act on related receptors, a selective antagonist is essential for teasing apart these pathways.

For example, in studies of feeding and water intake, both the oxytocin and cannabinoid systems are implicated. Tocinoic acid was used to investigate the interplay between these two systems. Research showed that a cannabinoid receptor antagonist (SR 141716) could dose-dependently reduce the food intake stimulated by Tocinoic acid, suggesting that the CB1 receptors are located downstream from oxytocin receptors in the control of feeding. nih.gov This use of Tocinoic acid helped to delineate the hierarchical relationship between these two distinct signaling pathways.

Furthermore, studies on the release of other hormones have utilized Tocinoic acid to determine the specificity of the OTR system. For instance, Tocinoic acid was found to inhibit the release of melanocyte-stimulating hormone (MSH) from the rat pituitary in vitro. In another study investigating the prolactin-releasing activity of various neurohypophysial peptides, Tocinoic acid itself showed very low to no activity, helping to define the structural requirements for a peptide to activate this particular pathway. nih.gov These applications underscore the utility of Tocinoic acid as a tool to map the functional boundaries and interactions of peptide hormone systems.

Advanced Analytical Methodologies for Tocinoic Acid Quantification and Characterization in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental to the isolation and purity assessment of tocinoic acid from synthesis reaction mixtures and biological matrices. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Peptide Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of peptides like tocinoic acid. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, offering high resolution and sensitivity. nih.gov In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic character of the molecules; more hydrophobic compounds are retained longer on the column.

In the analysis of tocinoic acid and its derivatives, the composition of the mobile phase, often a mixture of acetonitrile (B52724) and water with additives like trifluoroacetic acid, is critical. nih.gov The capacity factor, a measure of retention, decreases as the concentration of acetonitrile in the mobile phase increases. nih.gov Notably, the reduced, dithiol form of tocinoic acid exhibits a larger capacity factor than its oxidized, disulfide-bridged form, indicating that the linear peptide's hydrophobic side chains are more accessible to the stationary phase. nih.gov

Table 1: HPLC Analysis Parameters for Tocinoic Acid

| Parameter | Typical Conditions |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 or other non-polar materials |

| Mobile Phase | Gradient of acetonitrile in water, often with 0.1% Trifluoroacetic Acid (TFA) |

| Detection | UV absorbance at 220 nm or 280 nm |

This table summarizes typical starting parameters for the HPLC analysis of tocinoic acid, which may be optimized for specific applications.

Gel Filtration and Partition Chromatography for Purification

Following synthesis, purification of tocinoic acid is often achieved through a combination of chromatographic techniques, including gel filtration and partition chromatography.

Gel filtration chromatography , also known as size-exclusion chromatography, separates molecules based on their size. The stationary phase consists of porous beads. Larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. This method is effective for removing smaller impurities from the synthesized tocinoic acid.

Partition chromatography separates compounds based on their differential partitioning between two immiscible liquid phases, where one is stationary and the other is mobile. This technique was instrumental in the early purification schemes of tocinoic acid, contributing to the removal of impurities with different polarities.

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for confirming the chemical structure and elucidating the three-dimensional conformation of tocinoic acid.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for verifying the molecular weight of synthesized peptides like tocinoic acid, providing a high degree of confidence in their identity. nih.govcreative-proteomics.com Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly coupled with mass analyzers like Time-of-Flight (TOF) to obtain accurate mass measurements. lcms.cz

For tocinoic acid, with a molecular formula of C30H44N8O10S2, the expected monoisotopic mass is approximately 740.26 g/mol . High-resolution mass spectrometry can confirm this mass with high accuracy, often to within a few parts per million (ppm), which helps to confirm the elemental composition. lcms.cz

Table 2: Mass Spectrometry Data for Tocinoic Acid

| Parameter | Value |

| Molecular Formula | C30H44N8O10S2 |

| Theoretical Monoisotopic Mass | ~740.26 g/mol |

| Common Ionization Techniques | Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI) |

| Common Mass Analyzers | Time-of-Flight (TOF), Quadrupole |

This table presents the key mass spectrometry characteristics for the verification of tocinoic acid.

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of right- and left-circularly polarized light by chiral molecules. jascoinc.com Since peptides and their constituent amino acids (except glycine) are chiral, CD spectroscopy is an excellent tool for studying their secondary and tertiary structures in solution. creative-proteomics.comnih.gov

The CD spectrum of a peptide is sensitive to its conformation. For tocinoic acid, which has a defined cyclic structure due to the disulfide bridge, CD spectroscopy can provide insights into the conformational constraints imposed by this ring structure. Changes in the CD spectrum can be monitored to study how the conformation of tocinoic acid is affected by changes in its environment, such as pH, temperature, or the binding of other molecules. nih.gov While specific CD spectral data for tocinoic acid is not extensively published in readily available literature, the technique remains a powerful method for investigating the solution conformation of this and related cyclic peptides.

Methods for Analyzing Thiol/Disulfide Chemistry in Tocinoic Acid

The disulfide bond in tocinoic acid is a key structural feature and can participate in thiol-disulfide interchange reactions. These reactions are significant in biological systems and during the formulation of therapeutic peptides.

The study of thiol-disulfide interchange reactions involving tocinoic acid, for instance with glutathione (B108866), can be effectively monitored using RP-HPLC. nih.gov The different species involved in the reaction, including the oxidized and reduced forms of tocinoic acid and any mixed disulfides, can be separated and quantified over time. nih.gov This allows for the determination of the kinetics and equilibrium of these reactions. nih.gov

Additionally, spectrophotometric methods can be employed for the general quantification of thiols and disulfides. One such method involves the use of Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB), which reacts with free thiol groups to produce a colored product that can be quantified by measuring its absorbance at 412 nm. mdpi.com This can be used to determine the concentration of reduced tocinoic acid or other thiols in a sample.

Isotopic Labeling Approaches for Mechanistic and Structural Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system and to provide definitive structural information. This methodology involves the replacement of one or more atoms of a compound, such as tocinoic acid, with their heavy isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C). bitesizebio.com Since these labeled molecules are nearly identical to their natural counterparts in chemical properties, they follow the same metabolic pathways. bitesizebio.com However, their increased mass allows them to be detected and differentiated by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. bitesizebio.comhumankinetics.com

Mechanistic Insights through Isotope Tracing

For mechanistic studies, stable isotopes like deuterium (B1214612) (²H) are commonly incorporated into the tocinoic acid structure. nih.govresearchgate.net By administering a deuterated version of the compound, researchers can track its absorption, distribution, metabolism, and excretion with high specificity and sensitivity. For instance, studies on related compounds like tocopherols (B72186) have used deuterium-labeled versions to differentiate between newly absorbed and already circulating molecules in the plasma. nih.gov This approach allows for the calculation of key kinetic parameters, such as plasma disappearance rates and metabolic turnover. researchgate.netpnas.org

Research on vitamin E metabolism, a field closely related to tocinoic acid, has demonstrated that deuterium labeling can reveal how different forms of a vitamin are processed in the body. For example, by simultaneously administering alpha- and gamma-tocopherols labeled with different numbers of deuterium atoms (e.g., d6-alpha-tocopherol and d2-gamma-tocopherol), scientists have shown that gamma-tocopherol (B30145) is metabolized and cleared from the plasma much more rapidly than the alpha form. researchgate.net This type of competitive uptake study provides direct evidence of metabolic preference and helps to elucidate the mechanisms behind the biological activity of different vitamers. mdpi.com The use of deuterated water (D₂O) has also emerged as a versatile tool to investigate multiple metabolic pathways simultaneously, including lipogenesis and cholesterol synthesis, which can be relevant to the downstream effects of tocinoic acid. nih.gov

Structural Characterization using Isotopic Labeling

Isotopic labeling is also indispensable for the unambiguous structural elucidation of complex molecules and their metabolites. While techniques like ¹H and ¹³C NMR spectroscopy are primary tools for determining chemical structure, assignments can be complex. nih.govresearchgate.net Incorporating ¹³C into the molecular backbone of tocinoic acid can greatly simplify the process. The ¹³C label acts as a clear marker, helping to assign specific signals in the NMR spectrum to their corresponding carbon atoms in the structure. nih.govdntb.gov.ua

Furthermore, two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), when used with isotopically labeled compounds, can reveal connectivity between atoms. mdpi.comresearchgate.net This allows for the precise mapping of the molecular structure, including the stereochemistry and the positions of functional groups, which is critical for understanding its biological function. nih.govmdpi.com In mass spectrometry, the known mass shift introduced by the isotope helps in identifying metabolites and fragmentation patterns, confirming proposed structures. nih.gov

The data gathered from these methodologies provide a detailed view of the compound's journey and transformation within a biological system, offering crucial insights into its mechanism of action and confirming its chemical identity.

Data Tables

Table 1: Applications of Isotopic Labeling in Compound Analysis

| Isotope | Labeling Purpose | Primary Analytical Method(s) | Key Research Findings |

| Deuterium (²H or D) | Metabolic tracing, pharmacokinetic studies, and quantification. researchgate.netpnas.orgnih.gov | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS). humankinetics.comnih.gov | Determination of absorption rates, plasma half-life, metabolic turnover, and differentiation between stereoisomers. researchgate.netnih.govpnas.org |

| Carbon-13 (¹³C) | Structural elucidation and metabolic pathway analysis. nih.govnih.gov | Nuclear Magnetic Resonance (NMR) Spectroscopy, Isotope Ratio Mass Spectrometry (IRMS). humankinetics.comnih.govmdpi.com | Unambiguous assignment of carbon signals in NMR spectra, tracing the fate of the carbon backbone in metabolic pathways. nih.govdntb.gov.ua |

| Radioisotopes (e.g., ¹⁴C, ³H) | Early metabolism and biodistribution studies. | Liquid Scintillation Counting, Radiography. | Provided foundational hypotheses on metabolic pathways and tissue distribution for related compounds like tocopherols. |

Computational and Theoretical Investigations of Tocinoic Acid

Molecular Modeling and Dynamics Simulations of Tocinoic Acid Conformation

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. iitm.ac.inuni-frankfurt.de These simulations are crucial for understanding the flexibility and conformational preferences of peptides like tocinoic acid, which are often too dynamic for static experimental techniques to fully capture. cresset-group.com By simulating the movements of atoms over time, researchers can map the energy landscape of the molecule and identify its most stable conformations in various environments. cresset-group.com

The analysis of MD trajectories, often through metrics like the root-mean-square deviation (RMSD), provides a quantitative measure of conformational changes over the simulation time. volkamerlab.org For a molecule like tocinoic acid, these simulations can help characterize the ensemble of conformations it adopts in solution, which is critical for understanding its ability to bind to its receptor. The results from MD simulations can be correlated with experimental data from techniques like Nuclear Magnetic Resonance (NMR) to validate the computational models and provide a more complete picture of the molecule's solution structure. researchgate.net

| Parameter | Description | Relevance to Tocinoic Acid |

|---|---|---|

| Force Field | A set of parameters to calculate the potential energy of a system of atoms. Common choices for peptides include AMBER and GROMOS. | Determines the accuracy of the interactions and resulting conformations. |

| Solvent Model | Explicit (e.g., TIP3P water) or implicit models to represent the solvent environment. | Crucial for accurately simulating the behavior of tocinoic acid in a biological (aqueous) context. |

| Simulation Time | The duration of the simulation, typically ranging from nanoseconds to microseconds. | Longer simulations are required to sample a wider range of conformational states. |

| Analysis Metrics | Root-Mean-Square Deviation (RMSD), Radius of Gyration (Rg), Ramachandran plots, hydrogen bond analysis. | Used to quantify conformational stability, compactness, secondary structure, and intramolecular interactions. |

Ligand-Receptor Docking Studies with Oxytocin (B344502) Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor). nih.gov For tocinoic acid, docking studies are essential for understanding how it interacts with the oxytocin receptor (OTR), a G protein-coupled receptor (GPCR). nih.gov These studies provide valuable information about the specific amino acid residues in the receptor's binding pocket that are crucial for recognition and binding. nih.govmdpi.com

Several studies have focused on building reliable 3D models of the OTR and docking oxytocin and its analogs to identify key interactions. nih.govnih.gov These models are often constructed based on the crystal structures of homologous receptors. nih.gov Docking simulations have revealed that ligands like oxytocin and its antagonists often adopt similar binding modes, interacting with a recurring set of amino acid residues within the receptor. nih.gov The binding affinity can be estimated using scoring functions, which calculate the free energy of binding (ΔGbind). mdpi.com

For the OTR, docking studies have highlighted the importance of specific residues in mediating ligand binding. Although direct docking studies exclusively on tocinoic acid are not extensively detailed in readily available literature, studies on oxytocin and its antagonists provide a strong basis for inference. The cyclic core of oxytocin, which is tocinoic acid, is fundamental to its binding. The interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions with residues in the transmembrane helices and extracellular loops of the OTR. nih.govresearchgate.net

| Receptor Residue (Human OTR) | Location | Potential Interaction Type | Relevance for Tocinoic Acid Binding |

|---|---|---|---|

| Tyr98 | Extracellular Loop 1 | Hydrogen Bonding, Aromatic | Potential interaction with the peptide backbone or side chains. |

| Asp100 | Transmembrane Helix 2 | Electrostatic, Hydrogen Bonding | Key interaction with the N-terminal amino group of oxytocin; relevant for the cyclic structure of tocinoic acid. |

| Phe104 | Transmembrane Helix 2 | Hydrophobic | Interaction with hydrophobic residues of the ligand, such as Ile and Tyr. |

| Trp304 | Transmembrane Helix 6 | Aromatic, Hydrophobic | Potential for π-π stacking with the Tyr residue of tocinoic acid. |

| Phe308 | Transmembrane Helix 6 | Hydrophobic | Contributes to the hydrophobic pocket accommodating the ligand. |

Quantum Chemical Calculations on Molecular Interactions and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure of molecules. chemrxiv.orgnih.gov These methods can be used to calculate a variety of properties, including molecular orbital energies, charge distributions, and the nature of chemical bonds, which are fundamental to a molecule's reactivity and interaction capabilities. banglajol.inforesearchgate.net

For tocinoic acid, DFT calculations have been employed to investigate its electronic properties. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net

These calculations can also be used to analyze the molecular electrostatic potential (MEP), which maps the charge distribution onto the molecule's surface. banglajol.info This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting how tocinoic acid will interact with its receptor and other molecules. researchgate.net For example, the lone pair electrons on the oxygen and nitrogen atoms of the peptide backbone and side chains are key sites for hydrogen bonding. researchgate.net

| Property | Description | Significance for Tocinoic Acid |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons in interactions. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons in interactions. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and electronic stability of the molecule. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies regions prone to electrophilic and nucleophilic attack, guiding the understanding of intermolecular interactions. |

| Mulliken Atomic Charges | A method for estimating the partial atomic charges in a molecule. | Provides insight into the charge distribution and polar nature of different parts of the molecule. |

In Silico Prediction of Analog Activity and Design Principles

In silico methods are increasingly used in the early stages of drug discovery to predict the biological activity of novel compounds and to establish design principles for lead optimization. nih.govmdpi.com For tocinoic acid, this involves using computational models to design analogs with improved affinity, selectivity, or stability.

One powerful approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR studies aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For antagonists of the oxytocin receptor, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully used. nih.gov These models correlate the 3D steric and electrostatic properties of molecules with their inhibitory activity, providing a roadmap for designing more potent compounds. nih.gov

The design principles for tocinoic acid analogs often focus on modifying the cyclic backbone or the amino acid side chains to enhance receptor binding or to alter conformational preferences. For instance, substituting cysteine residues with penicillamine (B1679230) has been explored to create more potent inhibitors of oxytocin's activity. nih.gov Computational studies can predict how such modifications will affect the molecule's interaction with the OTR. By combining molecular docking, MD simulations, and QSAR, researchers can rationally design and screen virtual libraries of tocinoic acid analogs, prioritizing the most promising candidates for synthesis and experimental testing. actamedica.org This integrated computational approach accelerates the discovery of new molecules with desired therapeutic profiles.

Q & A

Q. What methodological approaches are recommended for synthesizing Tocinoic acid analogs in peptide chemistry?

Tocinoic acid analogs are synthesized via on-resin macrocyclization using a nucleophilic aromatic substitution (SNAr) reaction. Key steps include:

- Introducing an N-terminal nitrofluorobenzene group to the resin-bound peptide.

- Attacking the electrophilic fluorine atom with a nucleophilic C-terminal sidechain (e.g., thiol or amine) to form a cyclic structure.

- Reducing the remaining nitro group to an amine, followed by acylation for functionalization . Nuclear magnetic resonance (NMR) is critical for confirming cyclization success and structural integrity .

Q. How can researchers mitigate assay interference when quantifying Tocinoic acid in biological samples?

Tocinoic acid exhibits <0.2% cross-reactivity in ELISA kits designed for oxytocin detection, as demonstrated in competitive binding assays (Table 1). To avoid false positives:

- Validate specificity using high-performance liquid chromatography (HPLC) or mass spectrometry (MS) alongside immunoassays.

- Pre-treat samples with thiol scavengers (e.g., iodoacetamide) to minimize redox-mediated interference .

Table 1. Cross-reactivity of Tocinoic acid in Oxytocin ELISA (ab133050)

| Compound | % Cross Reactivity |

|---|---|

| Oxytocin | 100 |

| Tocinoic acid | <0.2 |

| Arg8-Vasopressin | <0.2 |

Advanced Research Questions

Q. What experimental strategies address contradictions in Tocinoic acid’s role in redox-dependent T-cell migration?

Conflicting data on Tocinoic acid’s redox effects (e.g., inhibition vs. enhancement of migration) require:

- Controlled redox buffering : Use glutathione (GSH)/oxidized glutathione (GSSG) systems to stabilize thiol-disulfide equilibria. For example, varying [GSSG]/([GSSG]+[GSH]) ratios (R) modulates thiol scavenging efficacy (Fig. 5A-B) .

- Surface interaction analysis : Assess Tocinoic acid’s binding to ice or surfactant-coated surfaces during lyophilization, as these interfaces alter reaction kinetics .

- Statistical rigor : Apply multivariate analysis to account for confounding variables (e.g., cell type, matrix composition) and ensure p-values <0.05 for significance .

Q. How can researchers design lyophilization protocols to minimize Tocinoic acid degradation in protein formulations?

Tocinoic acid undergoes thiol-disulfide interchange during freezing/drying, leading to reduced disulfide products. Mitigation strategies include:

- Additive screening : Incorporate surfactants (e.g., Tween-20) or lyoprotectants (e.g., sucrose) to disrupt ice-surface interactions, delaying degradation (Fig. 3-4) .

- Flash freezing : Rapid cooling limits crystal growth, reducing exposure to reactive ice surfaces .

- Redox environment control : Avoid high GSH/GSSG ratios, which drive reductive cleavage. Monitor product distributions via HPLC-MS .

Q. What frameworks resolve discrepancies in Tocinoic acid’s impact on protein stability during lyophilization?

Conflicting results on disulfide bond preservation require:

- Mechanistic modeling : Apply kinetic rate constants (e.g., , ) to predict forward/reverse reaction dominance under varying pH and temperature (Fig. 1) .

- Comparative studies : Use isotopically labeled Tocinoic acid to trace reaction pathways in solution vs. solid states .

- Expert synthesis : Evaluate literature contradictions using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Methodological Considerations

- Data validation : Cross-reference immunoassay results with orthogonal techniques (e.g., NMR, MS) to confirm specificity .

- Statistical thresholds : Report p-values <0.05 and confidence intervals to rule out chance variation .

- Redox buffers : Standardize GSH/GSSG ratios and document batch-to-buffer variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.